molecular formula C20H16BrN3O5S B2771704 C20H16BrN3O5S CAS No. 1005102-05-5

C20H16BrN3O5S

Cat. No.: B2771704
CAS No.: 1005102-05-5
M. Wt: 490.33
InChI Key: KSVQAJLAFJINBI-UHFFFAOYSA-N
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Description

The compound with the molecular formula C20H16BrN3O5S 3-[(benzylamino)sulfonyl]-4-bromo-N-(2-nitrophenyl)benzamide . This compound is a member of the sulfonamide class, which is known for its diverse applications in medicinal chemistry, particularly as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(benzylamino)sulfonyl]-4-bromo-N-(2-nitrophenyl)benzamide typically involves a multi-step process:

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride (RSO2Cl) in the presence of a base like pyridine.

    Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated bromobenzene with 2-nitroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(benzylamino)sulfonyl]-4-bromo-N-(2-nitrophenyl)benzamide: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Substitution: The sulfonamide group can undergo substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

    Aminated Derivatives: Reduction of the nitro group yields aminated derivatives.

    Substituted Derivatives: Substitution of the bromine atom yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(benzylamino)sulfonyl]-4-bromo-N-(2-nitrophenyl)benzamide: has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound in the development of antibacterial agents due to its sulfonamide moiety.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It is used in the synthesis of dyes and pigments due to its aromatic structure.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with similar antibacterial properties.

    Sulfamethoxazole: A widely used antibacterial agent in combination with trimethoprim.

    Sulfadiazine: Known for its use in treating urinary tract infections.

Uniqueness

3-[(benzylamino)sulfonyl]-4-bromo-N-(2-nitrophenyl)benzamide: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the nitro group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(5'-bromo-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl)-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O5S/c1-8-5-10(18(27)29-2)17(30-8)24-15(25)11-7-22-20(14(11)16(24)26)12-6-9(21)3-4-13(12)23-19(20)28/h3-6,11,14,22H,7H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVQAJLAFJINBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)N2C(=O)C3CNC4(C3C2=O)C5=C(C=CC(=C5)Br)NC4=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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